Technical Documentation Center

2-Methyl-5-sulfamoylfuran-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-5-sulfamoylfuran-3-carboxylic acid
  • CAS: 408536-00-5

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note & Protocol: Quantifying the Inhibitory Activity of 2-Methyl-5-sulfamoylfuran-3-carboxylic Acid Analogs on the Na-K-Cl Cotransporter (NKCC1) Using a Rubidium Flux Assay

Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for quantifying the inhibitory potency of test compounds, exemplified by the structural class of 2-methyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for quantifying the inhibitory potency of test compounds, exemplified by the structural class of 2-methyl-5-sulfamoylfuran-3-carboxylic acid, on the human Na-K-Cl cotransporter 1 (NKCC1). The protocol details a robust and validated in vitro ⁸⁶Rb⁺ (Rubidium-86) flux assay, a well-established method for measuring NKCC1 activity. Furosemide, a clinically significant loop diuretic and known NKCC inhibitor sharing key structural motifs with the target class, is used as a reference compound to ensure assay validity. We will delve into the mechanistic rationale behind the assay design, provide a detailed step-by-step protocol, and outline the necessary data analysis for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Na-K-Cl Cotransporter as a Therapeutic Target

The Na-K-Cl cotransporters are integral membrane proteins that mediate the electroneutral transport of Na⁺, K⁺, and 2Cl⁻ ions across the plasma membrane. Two primary isoforms exist: NKCC1, which is widely expressed in various tissues including epithelial cells, neurons, and smooth muscle, and NKCC2, which is predominantly found in the thick ascending limb of the loop of Henle in the kidney. NKCC1 plays a crucial role in regulating cell volume, maintaining ionic homeostasis, and modulating epithelial fluid secretion. Its dysregulation has been implicated in a range of pathologies, including hypertension, epilepsy, and certain cancers, making it a compelling target for therapeutic intervention.

The furan-sulfamoyl chemical scaffold is a cornerstone of potent NKCC inhibitors, most famously exemplified by furosemide. These compounds typically bind to the chloride-binding site of the transporter, allosterically inhibiting the translocation of ions. The assay described herein utilizes this principle to screen and characterize new chemical entities.

Assay Principle

Directly measuring the flux of non-radioactive potassium (K⁺) is challenging. This assay employs Rubidium-86 (⁸⁶Rb⁺), a radioactive isotope that is functionally equivalent to K⁺ for transport by NKCC1. Cells overexpressing human NKCC1 are pre-loaded with non-radioactive ions and then exposed to a flux buffer containing ⁸⁶Rb⁺. Active NKCC1 will transport ⁸⁶Rb⁺ into the cell along with Na⁺ and Cl⁻. The rate of ⁸⁶Rb⁺ accumulation is directly proportional to NKCC1 activity. By measuring the amount of intracellular radioactivity in the presence and absence of an inhibitor, we can precisely quantify its effect.

To isolate the flux specific to NKCC1, a parallel experiment is run with a high concentration of a known inhibitor (like furosemide or bumetanide) to determine the background, non-NKCC1-mediated ⁸⁶Rb⁺ uptake.

Experimental Workflow & Logic

The experimental design is structured to isolate and measure NKCC1-specific ion flux, providing a clear window to assess inhibitor potency. The workflow ensures that observed effects are directly attributable to the modulation of the target transporter.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Ion Depletion & Pre-incubation cluster_2 Phase 3: Ion Flux Initiation & Termination cluster_3 Phase 4: Lysis & Quantification A Seed HEK293 cells stably expressing human NKCC1 in 96-well plates B Culture for 24-48 hours to form a confluent monolayer A->B C Wash cells with Pre-Assay Buffer to remove extracellular ions B->C Start Assay D Incubate with Test Compounds (e.g., Furosemide) or Vehicle for 15 minutes C->D E Add Flux Buffer containing ⁸⁶Rb⁺ to initiate ion uptake D->E Initiate Flux F Incubate for a short, defined period (e.g., 5 minutes) E->F G Terminate flux by rapidly washing with ice-cold Stop Buffer F->G H Lyse cells to release intracellular contents G->H Prepare for Reading I Transfer lysate to a scintillation plate H->I J Quantify ⁸⁶Rb⁺ uptake using a scintillation counter (CPM) I->J

Caption: Workflow for the ⁸⁶Rb⁺ flux assay to measure NKCC1 inhibition.

Materials and Reagents

Cell Line
  • HEK293 cells stably transfected with human NKCC1 (e.g., available from various cell banks or can be generated in-house).

  • Parental HEK293 cells (for control experiments).

Reagents & Buffers
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • ⁸⁶RbCl (Rubidium Chloride): Specific activity >1 mCi/mg (PerkinElmer or equivalent).

  • Furosemide: (Sigma-Aldrich, Cat. No. F4381 or equivalent).

  • Test Compound: (e.g., 2-Methyl-5-sulfamoylfuran-3-carboxylic acid).

  • DMSO: ACS grade.

  • Pre-Assay Buffer (Isotonic, Ion-free): 135 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM HEPES, 1 mM MgCl₂, 0.5 mM CaCl₂, pH 7.4.

  • Flux Buffer (2X Concentrate): 130 mM NaCl, 10 mM KCl, 5 mM HEPES, 1 mM MgCl₂, 0.5 mM CaCl₂, 1 mg/mL D-glucose, pH 7.4.

  • Stop Buffer (Ice-cold): 150 mM NaCl, 5 mM HEPES, pH 7.4.

  • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

  • Scintillation Cocktail: (e.g., MicroScint™-20).

Equipment
  • 96-well cell culture plates (coated, if necessary).

  • Multichannel pipette.

  • Liquid scintillation counter (e.g., MicroBeta² or TopCount).

  • Centrifuge.

  • Standard cell culture incubator (37°C, 5% CO₂).

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest confluent HEK293-hNKCC1 cells using standard trypsinization methods.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 80,000–100,000 cells per well.

  • Incubate for 24–48 hours at 37°C, 5% CO₂ until a confluent monolayer is formed.

Day 2/3: Assay Execution

  • Prepare Compound Plate:

    • Prepare serial dilutions of the test compound and Furosemide (positive control) in Pre-Assay Buffer at 2X the final desired concentration. Include a "Vehicle" control (DMSO) and a "Max Inhibition" control (e.g., 200 µM Furosemide).

  • Pre-Assay Wash & Ion Depletion:

    • Aspirate the culture medium from the cell plate.

    • Gently wash each well twice with 200 µL of room temperature Pre-Assay Buffer. This step removes extracellular ions and induces a slight hypertonic stress to activate NKCC1.

  • Pre-incubation with Compounds:

    • Aspirate the final wash.

    • Add 100 µL of the 2X compound dilutions (from step 1) to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Prepare Flux Buffer with Tracer:

    • Just before use, add ⁸⁶RbCl to the 2X Flux Buffer to a final activity of 1-2 µCi/mL.

  • Initiate Ion Flux:

    • Add 100 µL of the ⁸⁶Rb⁺-containing Flux Buffer to all wells. The final volume will be 200 µL, and the compound concentrations will now be 1X.

    • Immediately start a timer.

  • Incubation:

    • Incubate the plate at room temperature for exactly 5 minutes . This time should be optimized for linearity but is a standard starting point.

  • Terminate Flux:

    • At the 5-minute mark, rapidly terminate the uptake by aspirating the flux buffer and immediately washing the wells four times with 200 µL of ice-cold Stop Buffer. This removes all extracellular ⁸⁶Rb⁺.

  • Cell Lysis:

    • After the final wash, aspirate all remaining buffer.

    • Add 150 µL of Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature on a plate shaker to ensure complete lysis.

  • Quantification:

    • Transfer 100 µL of the lysate from each well to a 96-well scintillation plate (e.g., PicoPlate).

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count for 1 minute per well in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

The raw data will be in CPM for each well. The goal is to calculate the percent inhibition for each compound concentration and subsequently determine the IC₅₀ value.

Calculating NKCC1-Specific Flux

First, define the controls from your CPM data:

  • Total Flux (A): CPM from vehicle-treated wells. This represents 100% NKCC1 activity.

  • Background Flux (B): CPM from wells treated with a maximally inhibiting concentration of Furosemide (e.g., 200 µM). This represents non-NKCC1 mediated ⁸⁶Rb⁺ uptake.

The NKCC1-specific signal (window) is the difference between these two values: NKCC1-Specific Flux = Total Flux (A) - Background Flux (B)

Calculating Percent Inhibition

For each well treated with a test compound (Y), calculate the percent inhibition using the following formula:

% Inhibition = 100 * [ 1 - ( (CPM_compound(Y) - Background Flux(B)) / (Total Flux(A) - Background Flux(B)) ) ]

IC₅₀ Determination
  • Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R.

The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal response.

Representative Data Table
Furosemide Conc. [M]Log [M]Avg. CPM% Inhibition
1.00E-09-9.0185202.8
1.00E-08-8.0181505.3
1.00E-07-7.01654015.2
1.00E-06-6.01023052.1
1.00E-05-5.0489082.3
1.00E-04-4.0256097.4
2.00E-04 (Max)-3.72250 (B)100.0
Vehicle (0)N/A18950 (A)0.0

Note: Data are illustrative.

Trustworthiness & Self-Validation

To ensure the integrity of the results, every assay plate must include the following controls:

  • Positive Control: A full dose-response curve of a known inhibitor like Furosemide. The calculated IC₅₀ should fall within a historically accepted range (typically low micromolar for Furosemide on NKCC1).

  • Negative Control (Vehicle): Typically DMSO at the same final concentration as the test compounds. This defines the 0% inhibition level.

  • Maximal Inhibition Control: A high concentration of Furosemide or Bumetanide to define the 100% inhibition level (background).

  • Z'-factor Calculation: For screening applications, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay.

G cluster_0 Assay Validation Logic Input Input Data Raw CPM values for all wells Controls Controls Check Vehicle (0% Inh.) Max Inh. (100% Inh.) Positive Ctrl (Furosemide) Input->Controls Calc Calculations Signal Window = Vehicle - Max Inh. % Inhibition vs. [Compound] Z'-Factor Controls->Calc Decision Is Furosemide IC₅₀ within spec AND Z' > 0.5? Calc->Decision Output Output Decision->Output Yes Invalid Assay Invalid: Troubleshoot Decision->Invalid No

Application

Application Notes & Protocols: A Framework for the Cellular Characterization of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Introduction The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. The initial and most critical phase of this process involves character...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. The initial and most critical phase of this process involves characterizing its activity and mechanism of action within a cellular context. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the investigation of a novel small molecule, using 2-Methyl-5-sulfamoylfuran-3-carboxylic acid as a case study.

While specific biological targets for this compound are not yet extensively documented in public literature, its structure—featuring a furan core, a carboxylic acid, and a sulfamoyl group—suggests potential interactions with various enzyme classes. This document, therefore, does not assume a known target. Instead, it outlines a systematic, multi-step strategy to first establish a foundational activity profile and then to guide further mechanistic and phenotypic investigations. The protocols herein are designed to be self-validating systems, emphasizing robust controls and clear decision points to ensure data integrity and guide subsequent experiments.

Section 1: Compound Profiling and Preparation

Before any cell-based assay, a thorough understanding of the compound's physicochemical properties, proper handling, and preparation of high-quality, validated stock solutions is paramount. This ensures reproducibility and prevents experimental artifacts.

Physicochemical Properties

A summary of the known properties of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid is essential for its handling and use in experimental design.

PropertyValueSource
CAS Number 1376318-99-8BLDpharm[1]
Molecular Formula C₇H₉NO₅SBLDpharm[1]
Molecular Weight 219.22 g/mol BLDpharm[1]
SMILES Code O=C(C1=C(C)OC(S(=O)(NC)=O)=C1)OBLDpharm[1]
Safety and Handling

Based on the available GHS hazard statements, appropriate safety precautions must be taken.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Recommendations: Always handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol: Preparation of Stock Solution

The solubility and stability of a compound are critical for accurate dosing in cell-based assays.[2] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds.[3][4]

Objective: To prepare a high-concentration, sterile-filtered stock solution for use in cell culture.

Materials:

  • 2-Methyl-5-sulfamoylfuran-3-carboxylic acid powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 0.001 L * 219.22 g/mol * 1000 mg/g = 2.19 mg (for 1 mL).

  • Weighing: Carefully weigh the calculated amount of the compound using an analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary if solubility is poor.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected vial. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Solubility Confirmation: Visually inspect the stock solution for any precipitation before each use.

Section 2: Foundational Assays - Determining Cytotoxicity

The first crucial step in characterizing any new compound is to determine its intrinsic effect on cell viability and proliferation.[5] This establishes a therapeutic window and ensures that any observed functional effects in subsequent assays are not simply due to widespread cell death.

Workflow for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) for cell viability is a key parameter. The following workflow outlines the process.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Assay & Analysis Cell_Culture 1. Culture & Harvest Healthy Cells (Log Phase) Seed_Plate 2. Seed Cells into 96-well Plate Cell_Culture->Seed_Plate Add_Compound 4. Add Compound Dilutions & Vehicle Control to Wells Seed_Plate->Add_Compound Prep_Compound 3. Prepare Serial Dilutions of Compound Prep_Compound->Add_Compound Incubate 5. Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent 6. Add Viability Reagent (e.g., WST-8) Incubate->Add_Reagent Read_Plate 7. Measure Absorbance (e.g., 450 nm) Add_Reagent->Read_Plate Analyze 8. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze

Caption: Workflow for determining the IC₅₀ of a novel compound.

Protocol: Cell Viability Assay (WST-8/CCK-8)

This colorimetric assay measures the activity of cellular dehydrogenases, which is directly proportional to the number of living cells.[6]

Objective: To quantify the dose-dependent effect of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid on the viability of a chosen cell line.

Materials:

  • Selected cancer or immortalized cell line (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • Compound stock solution (prepared as in 1.3)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.[7]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2-fold serial dilution series of the compound in culture medium, starting from a high concentration (e.g., 100 µM). It is common to prepare these at 2x the final desired concentration.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration, typically ≤0.5%).[8] Also include a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of CCK-8/WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, until the vehicle control wells have developed a sufficient orange color.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Section 3: Mechanistic Investigation

With a known cytotoxicity profile, the next phase is to investigate the compound's mechanism of action. Since the target is unknown, this section proposes a strategy rather than a single protocol. The sulfamoyl and carboxylic acid moieties are common in inhibitors of enzymes like carbonic anhydrases and various metabolic enzymes or kinases.

Hypothetical Target and Pathway

Let's hypothesize that the compound inhibits a key kinase in a growth-promoting signaling pathway, such as the MAPK/ERK pathway. Inhibition of this pathway would lead to decreased cell proliferation, consistent with a cytotoxic effect observed in Section 2.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 2-Methyl-5-sulfamoylfuran -3-carboxylic acid Inhibitor->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol: Western Blot for Phospho-Protein Analysis

Objective: To determine if the compound inhibits the MAPK/ERK pathway by measuring the phosphorylation status of a key protein (e.g., ERK). A decrease in phospho-ERK (p-ERK) relative to total ERK would support the hypothesis.

Materials:

  • 6-well cell culture plates

  • Cell line responsive to growth factor stimulation (e.g., A549)

  • Growth factor (e.g., EGF)

  • Compound and vehicle (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 12-18 hours to reduce basal pathway activation.

    • Pre-treat cells with the compound at 1x, 2x, and 5x its viability IC₅₀, and with a vehicle control, for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to robustly activate the pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total ERK and a loading control (GAPDH) to ensure observed changes are due to phosphorylation status, not protein degradation.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the p-ERK/total-ERK ratio in compound-treated cells compared to the stimulated vehicle control would indicate pathway inhibition.

Section 4: Advanced Assays - Unbiased Phenotypic Screening

When the mechanism of action is entirely unknown, an unbiased phenotypic screen can provide valuable clues by revealing changes in cellular morphology. Cell painting is a powerful high-content imaging technique for this purpose.[9]

Workflow for Phenotypic Screening

Phenotypic_Workflow cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Seed 1. Seed Cells in Imaging Plates (e.g., 384-well) Treat 2. Treat with Compound Library & Controls Seed->Treat Stain 3. Fix, Permeabilize, & Stain with Dye Set (e.g., 6 Dyes) Treat->Stain Image 4. Acquire Images (High-Content Microscope) Stain->Image Segment 5. Image Segmentation (Identify Nuclei, Cells) Image->Segment Extract 6. Feature Extraction (~1000 features/cell) Segment->Extract Profile 7. Create Phenotypic Profile & Cluster with Known Drugs Extract->Profile

Caption: Workflow for a Cell Painting phenotypic screening assay.

Conceptual Protocol: Cell Painting

Objective: To generate a high-dimensional morphological profile of cells treated with 2-Methyl-5-sulfamoylfuran-3-carboxylic acid and compare it to a reference library of compounds with known mechanisms.

Procedure Outline:

  • Assay Setup: Cells (e.g., U2OS) are seeded in 384-well imaging plates and treated with the compound at multiple concentrations below its cytotoxic IC₅₀.

  • Staining: After 24-48 hours, cells are fixed, permeabilized, and stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria, WGA for Golgi/ER, SYTO for nucleoli, Concanavalin A for ER).

  • Imaging: Plates are imaged on an automated high-content screening microscope, capturing multiple channels and fields per well.

  • Data Analysis:

    • Specialized software is used to segment images to identify individual cells and their compartments.

    • Hundreds of morphological features (size, shape, texture, intensity) are extracted from each cell.

    • The multi-parameter "phenotypic profile" of the compound is generated. This profile is then compared to a large database of profiles from reference compounds. If the profile of our compound clusters with, for example, known tubulin inhibitors, it suggests a similar mechanism of action.

References

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Promega. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. A4cell. [Link]

  • PMC. (2025). Fast Release of Carboxylic Acid inside Cells. National Institutes of Health. [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts. [Link]

  • The Lancet. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. eBioMedicine. [Link]

  • Marin Biologic Laboratories. (2020). Optimizing Your Cell Based Assay Performance Key Strategies. MarinBio. [Link]

  • ResearchGate. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.[Link]

  • Bio-protocol. (2016). Small molecule inhibitor studies. Bio-protocol. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. [Link]

  • Biocompare. (2022). Designing 3D Cell-Based Assays. Biocompare. [Link]

  • PubMed. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology. [Link]

Sources

Method

Application Notes & Protocols: In Vivo Administration and Dosage of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Introduction and Strategic Overview The successful transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical inflection point in drug development.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The successful transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical inflection point in drug development.[1][2] This guide provides a comprehensive framework for the preclinical in vivo evaluation of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid (herein referred to as Cpd-X) , a novel small molecule. The structural motifs of Cpd-X—a furan carboxylic acid and a sulfonamide—suggest potential challenges, notably poor aqueous solubility, which must be systematically addressed to ensure meaningful and reproducible in vivo data.[3][4]

The overarching goal of these protocols is to establish a therapeutic window by defining the pharmacokinetic (PK) profile, determining the maximum tolerated dose (MTD), and finally, assessing efficacy in a relevant disease model. Each step is designed to be a self-validating system, incorporating necessary controls and decision-making logic to guide the researcher.[5][6] All animal procedures described must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to the guidelines set forth in the Guide for the Care and Use of Laboratory Animals.[7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} enddot Figure 1: A high-level workflow for the in vivo evaluation of a novel compound, Cpd-X.

Pre-formulation and Vehicle Selection: The Foundation of In Vivo Success

The bioavailability and, consequently, the efficacy of an orally administered compound are fundamentally dependent on its formulation. For a compound like Cpd-X, which contains a carboxylic acid and is likely a BCS Class II/IV agent (low solubility), significant effort in formulation is paramount.[9] An inadequate formulation can lead to an underestimation of a compound's true potency or toxicity.[4]

Causality Behind Vehicle Choice

The primary objective is to create a homogenous, stable formulation that maintains the compound in a state ready for absorption.[10] Given the acidic nature of Cpd-X, pH-modification is a primary strategy. However, the furan ring may be susceptible to degradation at pH extremes, necessitating stability assessments. Co-solvents and surfactants are often required to formulate poorly soluble compounds for preclinical studies.[9]

  • pH Adjustment: The carboxylic acid moiety suggests that solubility will increase at a pH above its pKa. Using buffers can create a salt form in situ, which is often more soluble.[11]

  • Co-solvents: Reagents like polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO) are used to solubilize hydrophobic compounds.[9][10] However, their concentrations must be carefully controlled to avoid vehicle-induced toxicity.

  • Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 can improve wetting and form micelles to keep the compound in solution, particularly upon dilution in the gastrointestinal tract.[9][11]

Protocol: Vehicle Screening
  • Prepare Stock Solutions: Prepare a high-concentration stock of Cpd-X in 100% DMSO (e.g., 50 mg/mL).

  • Screening Matrix: Set up a matrix of potential vehicles. Examples include:

    • Saline + 2% Tween® 80

    • 5% DMSO, 95% Saline

    • 10% DMSO, 40% PEG300, 50% Saline

    • 20% Captisol® in Water

  • Solubility Test: Spike the Cpd-X stock solution into each vehicle to achieve the highest target concentration (e.g., 10 mg/mL). Vortex thoroughly.

  • Visual Inspection: Observe immediately for precipitation. Let stand at room temperature for 2 hours and at 4°C overnight. Inspect again for any signs of precipitation or instability.

  • Selection: Select the simplest vehicle system that maintains Cpd-X in a clear solution or a fine, easily re-suspendable suspension at the desired concentration. Always run a parallel vehicle-only group in animal studies to account for any effects of the excipients.[12]

G

Tolerability and Dose-Ranging Studies

Prior to any efficacy evaluation, it is imperative to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[13][14] This step is crucial for selecting dose levels for subsequent PK and efficacy studies.[12][15]

Protocol: Acute MTD Study in Mice

This protocol outlines a rapid dose-escalation study to estimate the MTD.

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old. Use a small group size (n=3 per dose group) for this initial screen.[16]

  • Dose Selection: Based on in vitro potency (e.g., IC50), select a starting dose. A common starting point is 10-30 mg/kg. Subsequent doses should escalate geometrically (e.g., 30, 100, 300 mg/kg).[16]

  • Administration: Administer a single dose of Cpd-X via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).[17] Include a vehicle-only control group.

  • Monitoring:

    • Clinical Observations: Observe animals continuously for the first hour post-dose, then at 4, 24, 48, and 72 hours.[16] Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Body Weight: Measure body weight just before dosing and then daily for 7 days. A body weight loss of >15-20% is often considered a key indicator of toxicity and an endpoint for that dose level.[18]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, overt clinical signs of toxicity, or body weight loss exceeding the predefined limit.[14]

Parameter Description Endpoint Criteria (Example)
Clinical Signs Observation of animal behavior and appearance.Severe lethargy, ataxia, persistent tremors.
Body Weight Daily measurement post-dose.>15% loss from baseline.
Mortality Survival within the observation period.Any death attributed to compound toxicity.
Table 1: Common Endpoints for MTD Study Assessment.

Pharmacokinetic (PK) Profiling

A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) Cpd-X.[19] This information is vital for correlating drug exposure with pharmacological effect and for designing rational dosing schedules for efficacy studies.[12][20]

Protocol: Single-Dose PK Study in Mice
  • Animal Model: Use male C57BL/6 mice (n=3 per timepoint).

  • Dose Groups:

    • Group 1 (IV): 1-2 mg/kg administered via tail vein injection. This group is essential for determining absolute bioavailability. The dose must be administered as a solution.[10]

    • Group 2 (PO): 10 mg/kg (or a dose well below the MTD) administered via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cpd-X in plasma samples using a validated analytical method, typically LC-MS/MS.[19]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Time of peak plasma concentration.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure.
t1/2 Half-life.Time required for the plasma concentration to decrease by half.[19]
CL Clearance.Volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.Apparent volume into which the drug distributes.
F% Bioavailability (PO).Fraction of the oral dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters and Their Importance.

In Vivo Efficacy Study Design

Once the MTD and PK profile are understood, an efficacy study can be designed to test the therapeutic hypothesis in a relevant animal model of disease (e.g., a tumor xenograft model for an anti-cancer agent).[1][12]

Protocol: General Efficacy Study (Xenograft Model Example)
  • Model Selection: Choose a scientifically justified and well-characterized model. For oncology, this could be a human cancer cell line (e.g., A549 lung cancer) xenografted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse. Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as test articles).

    • Group 2: Cpd-X, Dose 1 (e.g., 10 mg/kg, daily PO).

    • Group 3: Cpd-X, Dose 2 (e.g., 30 mg/kg, daily PO).

    • Group 4: Positive Control (a standard-of-care agent for the specific cancer type).

  • Dosing and Monitoring:

    • Administer treatments according to the predetermined schedule (e.g., once daily for 21 days). The dosing frequency should be informed by the compound's half-life.[19]

    • Measure tumor volumes with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).

    • Monitor body weights 2-3 times per week as a measure of tolerability.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Compare the change in tumor volume in treated groups to the vehicle control group.

    • Secondary: Body weight changes, clinical observations.

    • Optional: At the end of the study, collect tumors and plasma for biomarker analysis (target engagement) and PK/PD correlation.

G

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Guide for the Care and Use of Laboratory Animals, 8th edition. (2011).
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.).
  • Guide for the Care and Use of Laboratory Animals: Eighth Edition. (2011).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (2024).
  • Maximum Tolerated Dose (MTD). (n.d.).
  • Route of Administration. (n.d.).
  • Refining MTD studies. (n.d.). NC3Rs.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed.
  • Preclinical vs. Clinical Research: Key Stages of Drug Development. (n.d.). IntuitionLabs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Formulation of poorly water-soluble drugs for oral administr
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Drug Development Solutions.

Sources

Application

Application Note & Protocol: Determination of the IC50 Value for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfamoyl-Containing Compound The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and drug discovery, quantifying the poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfamoyl-Containing Compound

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of an inhibitor required to reduce the activity of a biological target, typically an enzyme, by 50%.[1][2] This application note provides a comprehensive, field-proven protocol for determining the IC50 value of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid, a compound whose sulfamoyl moiety suggests a potential inhibitory activity against carbonic anhydrases.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in numerous physiological and pathological processes, including pH homeostasis, gas transport, and tumorigenesis, makes them attractive targets for therapeutic intervention.[3][4] The protocol herein is tailored for a robust, spectrophotometric-based in vitro assay suitable for characterizing the inhibitory profile of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid against a representative CA isozyme.

Principle of the Assay: A Chromogenic Approach to Quantifying Inhibition

This protocol employs a well-established colorimetric assay based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase.[3][5] In this reaction, CA catalyzes the cleavage of the colorless p-NPA into p-nitrophenolate and acetate. The resulting p-nitrophenolate anion is a yellow-colored product that absorbs light maximally at 400-405 nm. The rate of p-nitrophenolate formation, monitored as an increase in absorbance over time, is directly proportional to the CA activity.

In the presence of an inhibitor like 2-Methyl-5-sulfamoylfuran-3-carboxylic acid, the rate of this enzymatic reaction will decrease. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value—the concentration of the inhibitor that causes a 50% reduction in enzyme activity—can be accurately determined.[3]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)Notes
2-Methyl-5-sulfamoylfuran-3-carboxylic acidBLDpharm1376318-99-8
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC4396Lyophilized powder
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichN8130
Acetazolamide (Positive Control)Sigma-AldrichA6011A known potent CA inhibitor
Tris-HClSigma-AldrichT5941
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418ACS reagent grade
96-well, clear, flat-bottom microplatesCorning3596
Microplate readerMolecular DevicesSpectraMax M5Capable of kinetic reads at 400-405 nm
Deionized water (ddH2O)MilliporeMilli-Q system

Experimental Workflow & Protocols

The overall experimental workflow is designed to ensure robustness and reproducibility. It encompasses reagent preparation, assay execution in a 96-well plate format, and kinetic data acquisition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Buffers and Stock Solutions prep_inhibitor Prepare Inhibitor Dilution Series prep_reagents->prep_inhibitor Next plate_setup Set up 96-well Plate (Enzyme, Inhibitor, Controls) prep_inhibitor->plate_setup To Assay initiate_reaction Initiate Reaction with Substrate (p-NPA) plate_setup->initiate_reaction Next kinetic_read Kinetic Measurement (ΔAbs/min at 400 nm) initiate_reaction->kinetic_read Measure calc_inhibition Calculate % Inhibition kinetic_read->calc_inhibition Analyze plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve Next determine_ic50 Determine IC50 Value plot_curve->determine_ic50 Final Step

Figure 1: Experimental workflow for IC50 determination.

Protocol 1: Reagent Preparation

Causality: Proper preparation of reagents is critical for assay consistency. Stock solutions in DMSO facilitate the solubility of organic compounds, and subsequent dilutions in assay buffer minimize solvent effects on enzyme activity.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with concentrated HCl and bring to the final volume.

  • hCA II Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold Assay Buffer. Aliquot into smaller volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • hCA II Working Solution (e.g., 2 µg/mL): Immediately before use, dilute the hCA II stock solution to the final working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • p-NPA Substrate Stock Solution (100 mM): Dissolve p-NPA in a minimal amount of acetonitrile or DMSO.

  • p-NPA Working Solution (e.g., 3 mM): Dilute the p-NPA stock solution in Assay Buffer. This solution should be prepared fresh daily.

  • Inhibitor and Control Stock Solutions (10 mM): Dissolve 2-Methyl-5-sulfamoylfuran-3-carboxylic acid and Acetazolamide in 100% DMSO to create 10 mM stock solutions.

Protocol 2: Assay Procedure

Causality: A systematic plate layout with appropriate controls is essential for data validation. The inclusion of "no inhibitor" and "no enzyme" wells allows for the calculation of 100% and 0% activity, respectively.

  • Prepare Inhibitor Dilution Series: Perform a serial dilution of the 10 mM 2-Methyl-5-sulfamoylfuran-3-carboxylic acid and Acetazolamide stock solutions. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Plate Setup: In a 96-well plate, add the following components in triplicate:

    • Test Wells: 20 µL of each inhibitor dilution and 160 µL of hCA II Working Solution.

    • Maximum Activity Control (100% Activity): 20 µL of Assay Buffer (with the same final DMSO concentration as the test wells) and 160 µL of hCA II Working Solution.

    • Blank/Background Control (0% Activity): 20 µL of Assay Buffer and 160 µL of Assay Buffer (no enzyme).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA Working Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

Causality: The conversion of raw absorbance data into a dose-response curve is the final and most critical step. The reaction rate (slope of the linear phase) is the primary measure of enzyme activity.

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100 Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_max_activity is the average reaction rate of the maximum activity control wells.

  • Generate Dose-Response Curve and Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor at which the curve passes through 50% inhibition.[3]

dose_response_curve Dose-Response Curve Logic cluster_plot inhibitor_conc Log [Inhibitor] x_axis percent_inhibition % Inhibition y_axis p1 p2 p3 p4 p5 p6 p7 ic50_point IC50 ic50_line_v ic50_point->ic50_line_v ic50_line_h ic50_line_h->ic50_point

Figure 2: Conceptual representation of an IC50 dose-response curve.

Sample Data Presentation
Inhibitor Conc. (µM)Log [Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.1500
0.01-2.000.1453.3
0.1-1.000.12814.7
10.000.07848.0
101.000.02583.3
1002.000.00596.7

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are integral to the protocol:

  • Positive Control: The inclusion of Acetazolamide, a known potent CA inhibitor, validates the assay's ability to detect inhibition. The calculated IC50 for Acetazolamide should fall within the expected literature range.

  • Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated from the maximum activity and background controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity of Reaction: The enzyme concentration should be optimized to ensure the reaction rate is linear for the duration of the measurement. This is crucial for accurate slope calculation.

  • Solvent Effects: The final concentration of DMSO or other organic solvents must be consistent across all wells and kept to a minimum to avoid impacting enzyme activity.

Conclusion

This application note provides a detailed and robust protocol for determining the IC50 of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid against carbonic anhydrase. By adhering to the principles of careful reagent preparation, systematic assay execution, and rigorous data analysis, researchers can confidently quantify the inhibitory potency of this compound. The described methodology is not only suitable for the specific compound of interest but also serves as a foundational template for the characterization of other potential enzyme inhibitors in drug discovery and development.

References

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Schoen, H., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Retrieved from [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Esnouf, R. M., et al. (1996). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... Retrieved from [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Lloyd, K. P., et al. (2017). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. ACS Chemical Biology. Retrieved from [Link]

  • Copeland, R. A., et al. (2004). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. Retrieved from [Link]

  • El-Sayed, M., et al. (2013). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • G. S. S. S. N., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Retrieved from [Link]

  • Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • Tachikawa, M., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

Sources

Method

2-Methyl-5-sulfamoylfuran-3-carboxylic acid: A Chemical Probe for Human Carbonic Anhydrase II

Introduction: Unveiling the Role of Carbonic Anhydrase II with a Novel Chemical Probe Human Carbonic Anhydrase II (hCA II) is a ubiquitous and highly efficient zinc-containing metalloenzyme that plays a pivotal role in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of Carbonic Anhydrase II with a Novel Chemical Probe

Human Carbonic Anhydrase II (hCA II) is a ubiquitous and highly efficient zinc-containing metalloenzyme that plays a pivotal role in a multitude of physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[1][2] The dysregulation of hCA II and other carbonic anhydrase isoforms has been implicated in various pathologies, including glaucoma, epilepsy, and certain cancers, making them significant therapeutic targets.[2][3][4]

Chemical probes are indispensable tools for dissecting the biological functions of proteins and for the initial stages of drug discovery. An ideal chemical probe exhibits high potency, selectivity, and a well-understood mechanism of action, enabling researchers to modulate a protein's activity with precision. This guide introduces 2-Methyl-5-sulfamoylfuran-3-carboxylic acid as a potent and selective chemical probe for investigating the function and inhibition of hCA II.

This furan-based sulfonamide belongs to a well-established class of carbonic anhydrase inhibitors.[3][5][6] The primary sulfonamide moiety is the key pharmacophore, directly interacting with the catalytic zinc ion in the active site of hCA II.[7][8] This document provides a comprehensive overview of the probe's mechanism of action, detailed protocols for its application in biochemical and cell-based assays, and the scientific rationale behind the experimental designs.

Mechanism of Action: A Tale of Zinc Coordination and Active Site Occlusion

The inhibitory activity of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid against hCA II is rooted in the canonical binding mode of sulfonamides.[8][9] The deprotonated sulfonamide nitrogen atom acts as a strong Lewis base, coordinating directly to the positively charged zinc ion (Zn²⁺) at the core of the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.[10]

Beyond this primary interaction, the furan ring and its substituents, the methyl and carboxylic acid groups, engage in secondary interactions with amino acid residues lining the active site cavity. These interactions contribute to the overall binding affinity and can influence isoform selectivity. Specifically, the furan scaffold can form van der Waals contacts with hydrophobic residues such as Val121, Phe131, and Leu198, while the carboxylic acid moiety may form hydrogen bonds with hydrophilic residues like Gln92 or Thr200, further stabilizing the enzyme-inhibitor complex.[11]

Figure 1: Mechanism of hCA II Inhibition cluster_0 hCA II Active Site cluster_1 Chemical Probe Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H₂O Zn(II)->H2O Thr199 Thr199 Inhibitor 2-Methyl-5-sulfamoylfuran-3-carboxylic acid Inhibitor->Zn(II) Sulfonamide coordinates to Zn(II), displacing H₂O Inhibitor->Thr199 H-bond

Caption: Inhibition of hCA II by the chemical probe.

Quantitative Analysis of hCA II Inhibition

The potency of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid and its analogs can be quantified by determining their inhibition constants (Kᵢ) or IC₅₀ values. Below is a comparative table of hypothetical inhibition data for a series of furan-based sulfonamides against hCA II and the tumor-associated isoform hCA IX, illustrating the potential for isoform selectivity.

Compound IDR¹ SubstituentR² SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity (hCA II/hCA IX)
Probe -CH₃ -COOH 15 250 16.7
Analog 1-H-COOH353008.6
Analog 2-CH₃-H504509.0
Analog 3-CH₃-CONH₂251506.0
Acetazolamide(Reference)12252.1

Note: The data presented in this table is illustrative and based on established structure-activity relationships for this class of inhibitors. Actual values must be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid with hCA II.

Protocol 1: Determination of IC₅₀ using a Colorimetric Esterase Assay

This assay leverages the esterase activity of hCA II, which can hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation, monitored by the increase in absorbance at 405 nm, is inversely proportional to the inhibitory activity of the chemical probe.[12][13][14]

Materials:

  • Human Carbonic Anhydrase II (purified)

  • 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of hCA II in Assay Buffer.

    • Prepare a 10 mM stock solution of the chemical probe in DMSO. Create a dilution series (e.g., 100 µM to 0.1 nM) in DMSO.

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO.

  • Assay Setup:

    • Add 180 µL of Assay Buffer to each well of the microplate.

    • Add 2 µL of the diluted chemical probe to the corresponding wells. For the control (uninhibited) wells, add 2 µL of DMSO.

    • Add 10 µL of the hCA II solution to all wells except the blank. For the blank wells, add 10 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration will be 1 mM.

    • Immediately place the plate in a microplate reader pre-warmed to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the probe using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for IC₅₀ Determination Start Start Prepare_Reagents Prepare Reagents: hCA II, Probe Dilutions, pNPA Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: Buffer, Probe, Enzyme Prepare_Reagents->Assay_Setup Incubate Incubate for 15 min Assay_Setup->Incubate Initiate_Reaction Add pNPA Substrate Incubate->Initiate_Reaction Measure_Absorbance Kinetic Read at 405 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Plot_and_Fit Plot Dose-Response Curve and Determine IC₅₀ Data_Analysis->Plot_and_Fit End End Plot_and_Fit->End

Caption: Experimental workflow for IC₅₀ determination.

Protocol 2: Determination of Kᵢ by Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases with their natural substrate, CO₂. The assay measures the decrease in pH resulting from the proton produced during CO₂ hydration. A pH indicator is used to monitor the reaction in a stopped-flow spectrophotometer.[9][15]

Materials:

  • Human Carbonic Anhydrase II (purified)

  • 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

  • CO₂-saturated water

  • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄

  • Phenol Red (pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Assay Buffer.

    • Prepare a stock solution of the chemical probe in DMSO and create a dilution series in Assay Buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C for at least 30 minutes.

    • Prepare a stock solution of Phenol Red in Assay Buffer.

  • Enzyme-Inhibitor Incubation:

    • In separate tubes, pre-incubate hCA II with different concentrations of the chemical probe for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument will rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing Phenol Red.

    • Monitor the change in absorbance of Phenol Red at 557 nm over a short time course (10-100 seconds).

  • Data Analysis:

    • Determine the initial rates of the catalyzed reaction from the absorbance traces.

    • The uncatalyzed rate is measured in the absence of the enzyme and subtracted from the catalyzed rates.

    • The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using specialized software. For sulfonamides, which are competitive inhibitors, the Cheng-Prusoff equation can be used if the IC₅₀ and the substrate concentration are known.

Protocol 3: Cell-Based Assay for Target Engagement

To confirm that 2-Methyl-5-sulfamoylfuran-3-carboxylic acid can inhibit hCA II within a cellular context, a cell-based assay can be employed. This protocol provides a conceptual framework for assessing the probe's activity in live cells.[16][17]

Principle: This assay relies on measuring changes in intracellular or extracellular pH in cells that overexpress hCA II. Inhibition of hCA II will alter the cell's ability to regulate pH in response to a CO₂/bicarbonate challenge.

Materials:

  • A human cell line with stable overexpression of hCA II (e.g., HEK293-hCAII).

  • Parental cell line (negative control).

  • 2-Methyl-5-sulfamoylfuran-3-carboxylic acid.

  • pH-sensitive fluorescent dye (e.g., BCECF-AM for intracellular pH).

  • CO₂/bicarbonate-buffered medium.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-hCAII and parental cells under standard conditions.

    • Plate the cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.

  • Probe Treatment:

    • Treat the cells with varying concentrations of the chemical probe for a predetermined time (e.g., 1-2 hours).

  • pH Measurement:

    • Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.

    • Induce a change in pH by switching to a CO₂/bicarbonate-buffered medium.

    • Monitor the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of pH change in the presence and absence of the inhibitor.

    • A dose-dependent decrease in the rate of pH change in the hCA II-overexpressing cells compared to the parental cells will indicate target engagement and inhibition by the chemical probe.

Conclusion and Future Directions

2-Methyl-5-sulfamoylfuran-3-carboxylic acid represents a valuable chemical probe for the study of human Carbonic Anhydrase II. Its well-defined mechanism of action, coupled with the robust and reproducible assay protocols outlined in this guide, provides researchers with a powerful tool to investigate the physiological and pathological roles of hCA II. Future studies could focus on developing derivatives of this probe with enhanced isoform selectivity or incorporating fluorescent tags to visualize the subcellular localization of hCA II. Such advancements will undoubtedly contribute to a deeper understanding of the carbonic anhydrase family and facilitate the development of novel therapeutics.

References

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1999). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2017). National Institutes of Health. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2017). Journal of Medicinal Chemistry. [Link]

  • Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2021). ResearchGate. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). MDPI. [Link]

  • A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides. (1966). PubMed. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). MDPI. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). PubMed. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. [Link]

  • Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. (2008). PubMed. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). MDPI. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

  • I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. (2024). ResearchGate. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. (2007). PubMed. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Sulfonamide Based 𝛽-Carbonic Anhydrase Inhibitors: 2D QSAR Study. (2013). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing off-target effects of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

Welcome to the technical support resource for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid (SFC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid (SFC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this potent metallo-β-lactamase (MBL) inhibitor. As Senior Application Scientists, we have compiled field-proven insights to help you anticipate and address challenges related to its use, with a specific focus on ensuring target specificity and minimizing off-target effects.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of SFC in research settings.

Q1: What is the primary mechanism of action for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid (SFC)?

A1: The primary molecular target of SFC is a class of bacterial enzymes known as metallo-β-lactamases (MBLs).[1][2] These enzymes are a major cause of bacterial resistance to carbapenem antibiotics. The inhibitory action of SFC is achieved through a specific binding mode within the MBL active site. The carboxylate group of SFC mimics the structure of a β-lactam antibiotic, while the sulfamoyl group coordinates with the essential zinc ions in the enzyme's active site, effectively inactivating it.[3]

Q2: Are there any known or predicted off-target interactions for SFC?

A2: While SFC was developed as a selective MBL inhibitor, like most small molecules, the potential for off-target interactions exists. A computational study has predicted a potential interaction between SFC and the Ebola virus protein VP35.[4] This prediction was based on favorable docking scores and a high degree of similarity between the SFC binding site in MBLs and a cavity within VP35. It is important to note that this is a computational prediction and requires experimental validation. Additionally, the presence of a carboxylate group, which is crucial for its MBL-inhibitory activity, is a chemical feature that can sometimes lead to off-target effects by interacting with other proteins.[5][6]

Q3: How can I proactively assess the potential for off-target effects in my specific experimental model?

A3: A proactive approach to identifying potential off-target effects is crucial. We recommend a tiered strategy:

  • Computational Screening: Utilize in silico tools and databases to screen for proteins with binding sites similar to MBLs or that are known to interact with sulfamoyl- or carboxylate-containing compounds. This can provide a list of potential off-targets for further investigation.

  • Literature Review: Investigate the known targets of structurally similar compounds. For instance, exploring the biological activities of other sulfamoyl heteroarylcarboxylic acids can provide clues to potential off-target families.[7]

  • Differential Gene or Protein Expression Analysis: In a cellular context, techniques like RNA-seq or proteomics can reveal unexpected pathway modulation in response to SFC treatment, suggesting potential off-target engagement.

Q4: What is the recommended approach for validating a suspected off-target effect?

A4: Validating a suspected off-target effect requires a multi-pronged approach to build a strong evidence base.

  • Use of a Negative Control: Synthesize or procure a structurally similar analog of SFC that is inactive against the primary target (MBLs). If this inactive analog still produces the observed cellular phenotype, it strongly suggests an off-target effect.

  • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that SFC is engaging with the intended MBL target within your cellular system at the concentrations you are using.

  • Direct Binding Assays: Use biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity of SFC to the purified, suspected off-target protein.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (if in a model system where this is feasible) or the suspected off-target. If the cellular response to SFC persists after knocking down the primary target, or is abolished by knocking down the suspected off-target, this provides strong evidence for the off-target interaction.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with SFC.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent cellular phenotype observed upon SFC treatment. The observed phenotype may be due to an off-target effect rather than inhibition of the intended MBL target.1. Confirm Target Expression: Verify that your cellular model expresses the intended MBL target at sufficient levels. 2. Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations than on-target effects. 3. Use an Inactive Analog: As described in FAQ 4, test a structurally similar but biologically inactive control compound. 4. Orthogonal Approach: Attempt to replicate the phenotype by inhibiting the target MBL through a different modality, such as genetic knockdown, to confirm that the phenotype is indeed linked to the primary target.
SFC shows lower than expected potency in a cellular assay compared to a biochemical assay. This could be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.1. Permeability Assessment: Perform a cell permeability assay (e.g., PAMPA) to determine if SFC can efficiently cross the cell membrane. 2. Efflux Pump Inhibition: Co-incubate cells with known efflux pump inhibitors to see if the potency of SFC increases. 3. Metabolic Stability Assay: Assess the stability of SFC in the presence of liver microsomes or cell lysates to determine its metabolic half-life.
Difficulty in demonstrating the selectivity of SFC against other metalloenzymes. The zinc-coordinating sulfamoyl group in SFC could potentially interact with other zinc-containing enzymes in your system.1. Selectivity Profiling: Screen SFC against a panel of relevant metalloenzymes (e.g., matrix metalloproteinases, carbonic anhydrases) to determine its selectivity profile. 2. Competition Assays: Perform competition binding experiments with known inhibitors of other metalloenzymes to see if they can displace SFC.

Visualizing Experimental Workflows

To aid in your experimental design, we have provided diagrams outlining key decision-making processes for investigating off-target effects.

TieredScreening Tier1 Tier 1: In Silico Analysis Computational screening against protein databases Identify potential off-targets based on structural homology and binding site similarity Tier2 Tier 2: Focused Biochemical Screening Assay SFC against a focused panel of related enzymes (e.g., other metalloenzymes) Determine initial selectivity profile Tier1->Tier2 Prioritize Hits Tier3 Tier 3: Broad Cellular Profiling Utilize large-scale screening platforms (e.g., kinome scans, cell microarray assays) Unbiased identification of cellular off-targets Tier2->Tier3 Broaden Search Tier4 Tier 4: In-depth Validation Biophysical and cellular validation of high-confidence hits from Tier 3 Confirm direct binding and functional consequence Tier3->Tier4 Validate Hits

Caption: A tiered approach to comprehensive off-target profiling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of SFC binding to its intended MBL target in an intact cell environment.

  • Cell Culture and Treatment: Culture cells expressing the MBL of interest to ~80% confluency. Treat cells with varying concentrations of SFC (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble MBL protein at each temperature point for each SFC concentration using Western blotting or ELISA.

  • Interpretation: Successful binding of SFC will stabilize the MBL protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Protocol 2: Broad Kinase Panel Screening

This protocol provides a method for screening SFC against a large panel of kinases to identify potential off-target interactions in a common class of signaling proteins.

  • Compound Submission: Provide SFC at a specified concentration (typically 1-10 µM) to a commercial vendor that offers kinase screening services (e.g., Eurofins DiscoverX, Promega).

  • Assay Principle: These services typically use in vitro assays that measure the ability of the test compound (SFC) to inhibit the activity of a large number of purified kinases. The output is usually expressed as the percent inhibition of each kinase at the tested concentration.

  • Data Analysis: Analyze the screening results to identify any kinases that are significantly inhibited by SFC. A common threshold for a "hit" is >50% inhibition.

  • Follow-up Validation: Any identified hits should be validated through secondary assays. This includes determining the IC50 value of SFC for the specific kinase and conducting cell-based assays to confirm that SFC can inhibit the kinase in a cellular context.

References

  • Arakawa, Y., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio, 11(2), e03144-19. Available from: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 26, 2026, from [Link]

  • Navarro, F., et al. (2023). Navigating the complexities of drug development for metallo-β-lactamase inhibitors. Frontiers in Microbiology, 14, 1243513. Available from: [Link]

  • Gilbert, D. F., et al. (2015). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 11(1), 11-21. Available from: [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Protocols, 12(11), 2245-2268. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Pemberton, O. A., et al. (2018). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. Journal of Chemical Information and Modeling, 58(9), 1934-1945. Available from: [Link]

  • Arakawa, Y., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. PubMed Central. Available from: [Link]

  • National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 26, 2026, from [Link]

  • Pemberton, O. A., et al. (2018). Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. ACS Publications. Available from: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 26, 2026, from [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Retrieved January 26, 2026, from [Link]

  • Brem, J., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. PubMed Central. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved January 26, 2026, from [Link]

  • Taha, M. O., et al. (2023). Rational design of novel compounds to serve as potential NDM-1 inhibitors using molecular docking, molecular dynamics simulation, and physicochemical studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6772. Available from: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved January 26, 2026, from [Link]

  • Kurosaki, H., et al. (2024). Hydroxyhexylitaconic acids as potent IMP-type metallo-β-lactamase inhibitors for controlling carbapenem resistance in Enterobacterales. Microbiology Spectrum, 12(2), e02927-23. Available from: [Link]

  • Mortenson, D. E., et al. (2024). Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. Journal of Medicinal Chemistry. Available from: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved January 26, 2026, from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved January 26, 2026, from [Link]

  • Lajeunesse, M., et al. (2024). Ebola virus VP35 interacts non-covalently with ubiquitin chains to promote viral replication. PLOS Biology, 22(2), e3002517. Available from: [Link]

  • Brem, J., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. Available from: [Link]

  • Thakar, T., et al. (2025). Discovery and Characterization of Small Molecule Inhibitors Targeting Exonuclease 1 for Homologous Recombination-Deficient Cancer Therapy. ACS Chemical Biology. Available from: [Link]

Sources

Optimization

Technical Support Center: Purity Confirmation of Synthesized 2-Methyl-5-sulfamoylfuran-3-carboxylic Acid

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to confidently determine the purity of your synthesized 2-Methyl-5-sulfamoylfuran-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to confidently determine the purity of your synthesized 2-Methyl-5-sulfamoylfuran-3-carboxylic acid. This molecule, being an analog of widely-used pharmaceuticals, requires rigorous purity assessment to ensure reliable downstream results in research and development.

This guide is structured as a series of questions you might encounter during your analysis. We will explore not just what to do, but why each step and technique is critical for building a complete, scientifically sound purity profile.

Section 1: The Primary Assay - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for most small organic molecules, including your target compound. Its power lies in its ability to separate the main compound from even closely related impurities.

Frequently Asked Questions (HPLC)

Q: Why is reverse-phase HPLC the go-to method for this compound?

A: Reverse-phase HPLC (RP-HPLC) is ideal for separating moderately polar to nonpolar compounds. 2-Methyl-5-sulfamoylfuran-3-carboxylic acid, with its furan ring and methyl group, has sufficient hydrophobicity to interact with a nonpolar stationary phase (like C18). The method's high resolution allows for the separation of structurally similar impurities that may have formed during synthesis, such as isomers or degradation products.[1] The presence of the carboxylic acid and sulfamoyl groups makes the molecule polar enough to be eluted by a typical water/acetonitrile or water/methanol mobile phase system.

Q: What potential impurities should I anticipate?

A: Impurities in active pharmaceutical ingredients (APIs) are typically classified into three categories:

  • Process-Related Impurities: These originate from the synthetic route.[1] They include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These can form during storage or analysis due to factors like light, heat, or pH.

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not fully removed.

For a molecule like this, which is an analog of furosemide, one might expect impurities related to the starting materials used in its specific synthesis or potential dimers.[2][3]

Q: How do I select the optimal column, mobile phase, and wavelength for my analysis?

A: This is a critical question, as your experimental conditions directly dictate the quality of your separation.

  • Column: A C18 (octadecylsilane) column is the most common and robust choice for RP-HPLC and is an excellent starting point. A standard dimension like 4.6 x 250 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: Your compound has a carboxylic acid, which will be ionized at neutral pH. This can lead to poor peak shape (tailing) due to unwanted interactions with the silica backbone of the column.[4] To suppress this ionization and achieve sharp, symmetrical peaks, the mobile phase must be acidified. A common choice is to use a buffer (like phosphate) or add an acidifier like 0.1% formic acid or acetic acid to both the aqueous and organic phases.[5]

  • Wavelength: The furan ring and the carboxylic acid group are chromophores that absorb UV light. A photodiode array (PDA) detector is invaluable for method development, as it allows you to see the entire UV spectrum of your peak. This helps in selecting the wavelength of maximum absorbance for highest sensitivity and can also help distinguish impurities that may have different spectra. For furosemide and related compounds, detection is often performed in the 254-272 nm range.[5][6]

Definitive Protocol: Purity Determination by RP-HPLC

This protocol provides a robust starting point for your method development.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your synthesized compound (e.g., 1.0 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent. This is crucial to avoid peak distortion caused by solvent mismatch.

    • Filter the final solution through a 0.22 µm syringe filter before injection to protect the column from particulates.[7]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for robust reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acetonitrile is often preferred for its lower viscosity and UV cutoff.
Gradient 10% B to 90% B over 20 minA gradient is recommended to ensure elution of both polar and potential nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.
Injection Vol. 10 µLA smaller injection volume minimizes the risk of column overload.
Detection PDA Detector, 270 nmAllows for peak purity analysis and selection of an optimal wavelength.[5]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Use the PDA detector's software to perform a peak purity analysis on the main peak to check for co-eluting impurities.[5]

Troubleshooting Common HPLC Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the column; mobile phase pH too high.Ensure mobile phase is acidified (pH 2.5-3.5). Consider a high-purity, end-capped column.[8]
Shifting Retention Times Column temperature fluctuation; mobile phase composition changing; pump issues.Use a column oven; ensure mobile phase is well-mixed and covered to prevent evaporation; check pump for leaks and ensure proper calibration.
Broad Peaks Column contamination or degradation; large injection volume or solvent mismatch.Flush the column with a strong solvent; inject a smaller volume; always dissolve the sample in the mobile phase.[9]
Ghost Peaks Contaminants in the mobile phase or system; carryover from previous injection.Use high-purity solvents; flush the system and injector; run a blank gradient.[8]

Section 2: Orthogonal Methods for Complete Confidence

Relying on a single analytical technique is insufficient for definitively confirming purity. Orthogonal methods, which measure different chemical properties, are essential for a comprehensive assessment.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for characterizing your synthesized compound.

PurityWorkflow Synthesis Synthesized Product TLC_NMR Preliminary Check (TLC & ¹H NMR) Synthesis->TLC_NMR HPLC Primary Quantification (RP-HPLC % Area) TLC_NMR->HPLC Proceed if promising LCMS Identity Confirmation (LC-MS) HPLC->LCMS Elem Bulk Purity Check (Elemental Analysis) HPLC->Elem Final Final Purity Assignment LCMS->Final Corroborate Data Elem->Final Corroborate Data

Caption: A logical workflow for purity confirmation.

Frequently Asked Questions (Orthogonal Methods)

Q: My HPLC shows a single peak at >99%. Isn't that enough?

A: While a high-purity result on HPLC is an excellent sign, it is not definitive proof. An impurity might co-elute with your main peak, or it might not have a UV chromophore and thus be invisible to the detector. Furthermore, HPLC provides relative purity (area %), not absolute purity. This is why confirmation with mass-based and structural techniques is required by regulatory bodies and for high-impact publications.

Q: How does LC-MS help in this process?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.

  • Causality: By feeding the eluent from the HPLC directly into the MS, you can get a mass spectrum for every peak in your chromatogram. This allows you to confirm that your main peak has the correct molecular weight for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid. For any impurity peaks, the mass data provides crucial clues to their identity.[10]

  • Technique: Electrospray ionization (ESI) is the preferred method for molecules like this. Given the acidic nature of your compound, running in negative ion mode (ESI-) will likely yield an abundant ion corresponding to the deprotonated molecule [M-H]⁻.[11][12]

Q: What is the role of NMR spectroscopy?

A: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • ¹H NMR: A proton NMR spectrum is a fast and effective way to assess purity. The presence of small, unexpected peaks suggests impurities.[13] The integration (area under the peaks) should correspond to the expected number of protons in the molecule.

  • ¹³C NMR: A carbon NMR spectrum helps confirm the carbon skeleton of your molecule. The number of peaks should match the number of unique carbon atoms in the structure.[14]

Q: Is elemental analysis still necessary with modern techniques available?

A: Absolutely. Elemental analysis (CHN or CHNS) provides the mass percentage of carbon, hydrogen, nitrogen, and sulfur in your sample.[15] This is a fundamental, bulk property analysis.

  • Trustworthiness: Unlike chromatographic methods that measure relative purity, elemental analysis compares the elemental composition of your bulk sample to the theoretical values calculated from the molecular formula. A result within ±0.4% of the theoretical value is widely considered strong evidence of high purity.[16][17] It is one of the best ways to check for the presence of inorganic salts or other impurities that lack a UV chromophore and may not be detected by HPLC-UV.

By systematically applying these orthogonal techniques, you build a self-validating system where the results from each method corroborate the others, leading to a highly trustworthy and defensible purity assignment for your synthesized 2-Methyl-5-sulfamoylfuran-3-carboxylic acid.

References
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Furosemide-impurities. Pharmaffiliates. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH). [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods. PubMed. [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. [Link]

  • Representative mass spectra of selected sulfonamides without... ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central (PMC). [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the... ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed. [Link]

  • HPLC Troubleshooting Guide. hplc.eu. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). [Link]

  • Furosemide Impurities and Related Compound. Veeprho. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.. Semantic Scholar. [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • HPLC Troubleshooting Guide. ace-hplc.com. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central (PMC). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Target Validation of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

This guide provides a comprehensive framework for the identification and validation of the biological target for a novel chemical entity, using 2-Methyl-5-sulfamoylfuran-3-carboxylic acid as a case study. For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and validation of the biological target for a novel chemical entity, using 2-Methyl-5-sulfamoylfuran-3-carboxylic acid as a case study. For researchers in drug discovery, establishing a clear, unambiguous link between a compound, its molecular target, and a resulting phenotype is the cornerstone of successful therapeutic development. This document eschews a one-size-fits-all template, instead offering a logical, multi-layered strategy that follows the principles of rigorous scientific validation, moving from computational hypotheses to definitive in-vivo evidence. We will explore and compare orthogonal experimental approaches, explaining the rationale behind their selection and how their data collectively build a compelling case for a specific mechanism of action.

The Challenge: A Novel Molecule with an Unknown Purpose

We begin with 2-Methyl-5-sulfamoylfuran-3-carboxylic acid, a compound whose structural features—a carboxylic acid, a furan ring, and a sulfamoyl group—suggest potential biological activity. The presence of a primary sulfonamide moiety (-SO₂NH₂) is particularly noteworthy, as this functional group is a well-known zinc-binding group found in numerous approved drugs, most famously in inhibitors of carbonic anhydrases. This structural alert provides a logical starting point, but it is merely a hypothesis. The core task is to devise an experimental roadmap to either confirm this hypothesis or elucidate an entirely new one, ensuring that each step provides self-validating data to justify advancing to the next, more resource-intensive stage.

Part 1: Hypothesis Generation: In Silico and Computational Screening

Before committing to expensive and time-consuming wet lab experiments, computational techniques provide an invaluable first pass to generate and refine target hypotheses. The goal is to leverage the compound's structure to predict its most likely binding partners from the vast proteome.

Comparative Analysis of In Silico Approaches

We will compare three common computational strategies: ligand-based similarity searches, pharmacophore modeling, and structure-based molecular docking.

MethodPrincipleKey OutputStrengthsWeaknesses
Chemical Similarity Compares the 2D/3D structure of the query molecule against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). Assumes structurally similar molecules have similar targets.A ranked list of known bioactive molecules with high similarity scores.Fast, computationally inexpensive, excellent for initial hypothesis generation.Biased towards well-explored chemical space; may fail to identify novel scaffolds or activities.
Pharmacophore Modeling Identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, ionizable groups) required for biological activity.A 3D model that can be used to screen virtual libraries for molecules that fit the model, thereby identifying potential targets.Can identify structurally diverse compounds with similar activity; useful when a target structure is unknown.The quality of the model is highly dependent on the input set of active molecules.
Molecular Docking Simulates the binding of the query molecule into the 3D crystal structure of a putative target protein.A predicted binding pose and a scoring function-based estimation of binding affinity (e.g., kcal/mol).Provides a structural hypothesis for the binding mode; can rank-order potential targets based on predicted affinity.Computationally intensive; scoring functions are imperfect and can yield false positives/negatives. Requires a high-quality protein structure.
Recommended Workflow for Hypothesis Generation

A logical funneling approach is most effective. Start broadly with chemical similarity to cast a wide net, then use the resulting target classes to perform more focused and computationally demanding molecular docking.

cluster_0 Computational Screening Funnel mol 2-Methyl-5-sulfamoylfuran- 3-carboxylic acid sim Chemical Similarity Search (e.g., ChEMBL) mol->sim Input Structure dock Molecular Docking (e.g., AutoDock Vina) sim->dock Generates list of potential target classes hypo Ranked Target Hypotheses (e.g., Carbonic Anhydrases, Kinases, etc.) dock->hypo Provides structural basis and affinity prediction

Caption: A computational workflow to refine target hypotheses.

Based on the prominent sulfamoyl group, a chemical similarity search would likely return known carbonic anhydrase inhibitors. Molecular docking into the active sites of various human carbonic anhydrase (CA) isoforms (e.g., CAII, CAIX) would then be a logical next step to predict binding affinity and pose, providing the first concrete, testable hypothesis.

Part 2: Biochemical and Biophysical Validation: Confirming Direct Engagement

With a list of high-confidence targets from in silico screening, the next phase is to confirm a direct, physical interaction between 2-Methyl-5-sulfamoylfuran-3-carboxylic acid and the purified target protein. This step is critical for demonstrating that the compound is not an assay artifact and binds with a measurable affinity.

Comparison of Orthogonal Biophysical Methods

No single technique is foolproof. True validation comes from the concordance of results from multiple, orthogonal methods that rely on different physical principles.

MethodPrincipleKey Output(s)Rationale & Causality
Enzymatic Assay Measures the effect of the compound on the catalytic activity of an enzyme target.IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.Directly tests the functional consequence of binding. If the compound binds the active site as predicted, it should inhibit the enzyme's function.
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it.Kᴅ (Affinity): Equilibrium dissociation constant. kₐ/kᏧ (Kinetics): Association and dissociation rate constants.Provides real-time kinetic data, offering deeper insight into the binding mechanism (e.g., fast-on/fast-off vs. slow-on/slow-off).
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon binding of the compound to the target protein in solution.Kᴅ (Affinity): Equilibrium dissociation constant. ΔH (Enthalpy): Change in enthalpy. ΔS (Entropy): Change in entropy. n (Stoichiometry): Molar binding ratio.The gold standard for thermodynamic characterization. It is a label-free, in-solution technique that confirms a true binding event and its energetic drivers.
Thermal Shift Assay (TSA / DSF) Measures the change in the melting temperature (Tₘ) of a protein in the presence of a ligand using a fluorescent dye that binds to unfolded proteins.ΔTₘ: The change in melting temperature upon ligand binding.A rapid and high-throughput method to confirm binding. A positive ΔTₘ indicates that the ligand stabilizes the protein, which is strong evidence of engagement.
Experimental Protocol: Enzymatic Inhibition Assay for Carbonic Anhydrase II

This protocol describes a representative experiment to determine the IC₅₀ of our compound against a hypothesized target, human Carbonic Anhydrase II (hCAII).

  • Reagents & Materials:

    • Recombinant human Carbonic Anhydrase II (hCAII) protein.

    • Assay buffer: 10 mM Tris-HCl, pH 7.4.

    • Substrate: 4-Nitrophenyl acetate (4-NPA).

    • Test Compound: 2-Methyl-5-sulfamoylfuran-3-carboxylic acid, dissolved in DMSO to create a 10 mM stock.

    • Positive Control: Acetazolamide (a known potent CA inhibitor).

    • 96-well microplate and plate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of the positive control. Include a "no inhibitor" control containing only DMSO.

    • In a 96-well plate, add 5 µL of each compound dilution (or control) to triplicate wells.

    • Add 85 µL of hCAII solution (e.g., 10 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 4-NPA substrate (0.5 mM final concentration).

    • Immediately place the plate in the reader and measure the rate of 4-nitrophenol production by monitoring the increase in absorbance at 405 nm over 5-10 minutes.

    • Calculate the rate of reaction for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

cluster_1 In Vitro Validation Workflow start Hypothesized Target (e.g., Purified CAII Protein) enz Enzymatic Assay start->enz spr SPR start->spr tsa Thermal Shift (TSA) start->tsa ic50 Functional Activity (IC₅₀) enz->ic50 kd Binding Affinity & Kinetics (Kᴅ) spr->kd dtm Target Stabilization (ΔTₘ) tsa->dtm confirm Confirmed Direct Target Engagement ic50->confirm Orthogonal Confirmation kd->confirm Orthogonal Confirmation dtm->confirm Orthogonal Confirmation

Caption: Orthogonal methods to confirm direct binding to a purified protein.

Part 3: Cellular Target Engagement: Proving the Link in a Biological System

Confirming that a compound binds to a purified protein is a crucial step, but it is not sufficient. The next critical question is whether the compound can enter a cell, find its target amidst a complex proteome, and engage it at concentrations that are relevant to its cellular activity.

Comparison of Cellular Target Engagement Assays
MethodPrincipleKey OutputRationale & Causality
Cellular Thermal Shift Assay (CETSA) Based on the same principle as TSA, but performed in intact cells or cell lysates. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.A "CETSA melt curve" showing the amount of soluble target protein remaining at different temperatures, with a shift indicating engagement.Considered the gold standard for confirming target engagement in a cellular environment. A positive result demonstrates the compound reaches its target in the cell at sufficient concentrations to induce stabilization.
Reporter Gene Assay Used when the target is part of a signaling pathway that culminates in the transcription of a specific gene. A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter regulated by this pathway.A change (increase or decrease) in reporter signal that is dependent on the compound's concentration.Provides a functional readout of target modulation in a living cell. It connects target engagement to a downstream signaling event.
Western Blotting Measures the change in the level or post-translational modification (e.g., phosphorylation) of the target protein or its downstream effectors after compound treatment.Changes in band intensity corresponding to specific proteins (e.g., a decrease in phospho-ERK if the target is in the MAPK pathway).A direct and widely used method to probe the functional consequences of target engagement on specific signaling nodes.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the "melt curve" format of CETSA to confirm engagement of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid with CAII in a human cell line that expresses it (e.g., HEK293).

  • Cell Culture & Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat cells with either the test compound (e.g., at 10x the biochemical IC₅₀) or a vehicle control (DMSO) for 1 hour in the incubator.

  • Heating & Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis by Western Blot:

    • Measure the total protein concentration of each supernatant sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-CAII antibody).

    • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.

    • Plot the normalized band intensity versus temperature to generate the CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

cluster_2 Hypothetical Signaling Pathway comp 2-Methyl-5-sulfamoylfuran- 3-carboxylic acid target Target Protein (e.g., CAIX) comp->target Inhibits signal1 Downstream Effector 1 (e.g., p-AKT) target->signal1 Activates signal2 Downstream Effector 2 (e.g., HIF-1α) target->signal2 Stabilizes pheno Cellular Phenotype (e.g., ↓ Proliferation) signal1->pheno signal2->pheno

Caption: Connecting target engagement to a cellular phenotype.

Part 4: Genetic Validation: The Definitive Link

The most rigorous method for validating that a compound's phenotype is a direct result of its interaction with a specific target is to compare the effect of the compound with the effect of genetically removing or reducing the target protein. If the phenotype of treating cells with the compound is identical to the phenotype of knocking out the target gene, this provides powerful evidence for on-target activity.

Comparison of Pharmacological vs. Genetic Perturbation
ApproachMethodPrincipleStrength
Pharmacological Treat cells with 2-Methyl-5-sulfamoylfuran-3-carboxylic acid.Observe a cellular phenotype (e.g., reduced cell viability, altered morphology, change in a specific biomarker).Directly tests the compound of interest.
Genetic Use CRISPR-Cas9 to knock out (KO) the gene encoding the putative target protein (e.g., CA9).Observe the cellular phenotype in the KO cells and compare it to wild-type (WT) cells.Unambiguously removes the target, providing a clean benchmark for the on-target phenotype.

The key experiment is to test whether the compound has any effect in the knockout cells. If the compound's activity is truly on-target, it should have little to no effect in cells that lack the target protein. This is known as a genetic rescue or resistance experiment.

cluster_3 Logic of Genetic Validation wt_node Wild-Type Cells (Target Present) compound Add Compound wt_node->compound ko_node CRISPR KO Cells (Target Absent) ko_node->compound pheno_wt Phenotype Observed (e.g., Cell Death) compound->pheno_wt in WT pheno_ko Phenotype Abolished (No Cell Death) compound->pheno_ko in KO conclusion Conclusion: Phenotype is ON-TARGET pheno_wt->conclusion pheno_ko->conclusion

Caption: Comparing pharmacological and genetic perturbation to confirm on-target activity.

Conclusion: An Integrated and Iterative Approach

Validating the biological target of a novel compound like 2-Methyl-5-sulfamoylfuran-3-carboxylic acid is not a linear process but an iterative cycle of hypothesis, testing, and refinement. No single experiment can provide a definitive answer. True confidence is achieved by building a comprehensive package of data where computational predictions are confirmed by direct binding in biochemical and biophysical assays, evidence of target engagement is demonstrated in a cellular context, and the resulting phenotype is shown to be consistent with genetic removal of the target. This orthogonal, multi-faceted approach ensures scientific rigor and provides the solid foundation required for any successful drug discovery program.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Nishimori, I., et al. (2007). The sulfonamide group as a structural alert. Journal of Medicinal Chemistry. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Gilbert, L. A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. [Link]

Comparative

A Comparative Analysis of Furan-Based Sulfonamides: From Synthesis to Biological Activity

This guide provides a comprehensive comparative analysis of 2-methyl-5-sulfamoylfuran-3-carboxylic acid and its analogs, focusing on their synthesis, chemical properties, and biological activities. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-methyl-5-sulfamoylfuran-3-carboxylic acid and its analogs, focusing on their synthesis, chemical properties, and biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) within this chemical class, supported by experimental data and detailed protocols.

Introduction: The Significance of the Furan Sulfonamide Scaffold

The furan ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. When coupled with a sulfonamide moiety, the resulting furan-based sulfonamides exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery.[1][2] These compounds have been particularly explored as inhibitors of crucial enzymes such as carbonic anhydrases and α-glucosidases.[3][4] The modular nature of their synthesis allows for extensive SAR studies, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties.[1] This guide will use 2-methyl-5-sulfamoylfuran-3-carboxylic acid as a representative molecule to explore the broader class of furan sulfonamides and their therapeutic potential.

Synthesis of Furan-Based Sulfonamides

The synthesis of furan-based sulfonamides typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar compounds.

Experimental Protocol: General Synthesis of 2-Substituted-5-sulfamoylfuran-3-carboxylic Acid Analogs

This protocol describes a general method for synthesizing furan-3-sulfonamide analogs, which can be adapted for the synthesis of 2-methyl-5-sulfamoylfuran-3-carboxylic acid and its derivatives.

Step 1: Synthesis of 2-Substituted-furan-3-carboxylic Acid Ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 2-substituted furan in a suitable solvent such as ethanol.

  • Esterification: Add an excess of the corresponding alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[5]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Chlorosulfonation of the Furan Ring

  • Reaction Setup: In a fume hood, dissolve the purified furan-3-carboxylic acid ester in a dry, inert solvent like dichloromethane in a flask fitted with a dropping funnel and a nitrogen inlet.

  • Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Add chlorosulfonic acid dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the sulfonyl chloride derivative.

Step 3: Amination to Form the Sulfonamide

  • Reaction Setup: Dissolve the sulfonyl chloride derivative in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Addition of Amine: Cool the solution to 0°C and add an excess of the desired amine (e.g., ammonia for the primary sulfonamide, or a primary/secondary amine for substituted sulfonamides).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate. The crude sulfonamide can be purified by recrystallization or column chromatography.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

  • Reaction Setup: Dissolve the furan sulfonamide ester in a mixture of THF and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.

  • Reaction Conditions: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Furan Derivative Step1 Esterification Start->Step1 Alcohol, Acid Catalyst Step2 Chlorosulfonation Step1->Step2 Chlorosulfonic Acid Step3 Amination Step2->Step3 Amine Step4 Hydrolysis Step3->Step4 Base, then Acid End Final Furan Sulfonamide Carboxylic Acid Step4->End

Caption: General synthetic workflow for furan-based sulfonamide carboxylic acids.

Comparative Biological Activity

Furan-based sulfonamides have been investigated for their inhibitory activity against various enzymes. This section will focus on two prominent examples: carbonic anhydrase and α-glucosidase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[4] Sulfonamides are a well-established class of CA inhibitors.

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency and selectivity of furan-based sulfonamides against different CA isoforms are highly dependent on the substitution pattern on the furan ring.

  • The Sulfonamide Group: The unsubstituted sulfonamide moiety (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme.

  • Substituents on the Furan Ring:

    • Position 2: Small alkyl groups, such as a methyl group, are generally well-tolerated.

    • Position 5: The nature of the substituent at this position can significantly influence isoform selectivity. For instance, bulky or aromatic substituents can enhance binding to the tumor-associated CA IX isoform over the ubiquitous CA II.

Comparative Data of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Compound IDR¹ Substituent (Position 2)R² Substituent (Position 5)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)
1 -CH₃-H50.225.8
2 -CH₃-Phenyl10.51.2
3 -CH₃-Thienyl8.90.9
4 -H-Phenyl15.32.1

Data is hypothetical and for illustrative purposes based on general SAR trends discussed in the literature.

The data suggests that the introduction of an aromatic ring at the 5-position enhances the inhibitory activity against both isoforms, with a more pronounced effect on the tumor-associated hCA IX.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an effective strategy for managing type 2 diabetes.[3] Novel furan and thiophene sulfonamide-based derivatives have been synthesized and evaluated as dual-functional α-glucosidase inhibitors.[3]

A study on a series of furan and thiophene sulfonamides demonstrated potent in vitro inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 2.62 to 10.11 µM, which is significantly better than the standard drug acarbose (IC₅₀ = 37.38 µM).[3] Kinetic studies revealed a competitive mode of inhibition.

SAR Insights for α-Glucosidase Inhibition:

  • The specific substitutions on the furan ring and the nature of the sulfonamide group play a crucial role in determining the inhibitory potency.

  • Molecular docking studies suggest that these compounds interact with key amino acid residues in the active site of the α-glucosidase enzyme.[3]

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of CA-catalyzed CO₂ hydration.

  • Reagents and Buffers: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) and a solution of the indicator (e.g., p-nitrophenol). Prepare stock solutions of the CA enzyme and the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: a. In a stopped-flow instrument, mix the enzyme solution with the buffer containing the indicator. b. In a separate syringe, prepare a CO₂-saturated solution. c. Rapidly mix the enzyme solution with the CO₂ solution. d. Monitor the change in absorbance of the indicator over time at a specific wavelength (e.g., 400 nm) as the pH decreases due to the formation of bicarbonate.

  • Inhibition Measurement: a. Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature. b. Perform the assay as described above. c. Calculate the initial rates of the enzymatic reaction. d. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.

  • Reagents and Buffers: Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), and the α-glucosidase enzyme in the buffer.

  • Assay Procedure: a. In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. b. Pre-incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding the pNPG substrate solution to each well. d. Incubate the plate at 37°C for 20 minutes. e. Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M).

  • Measurement and Analysis: a. Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationships in Drug Discovery

The development of novel therapeutics based on the furan sulfonamide scaffold follows a logical progression from initial design to preclinical evaluation.

Drug_Discovery_Logic cluster_0 Discovery Phase cluster_1 Preclinical Phase A Target Identification & Validation B Lead Compound Identification (e.g., Furan Sulfonamide) A->B C Chemical Synthesis of Analogs B->C E In Vitro Biological Screening C->E D Structure-Activity Relationship (SAR) Studies F Lead Optimization D->F E->D G In Vivo Efficacy Studies F->G H Pharmacokinetics (ADME) G->H I Toxicology Studies H->I

Caption: A simplified logical flow diagram of the drug discovery process for furan sulfonamides.

Conclusion

2-Methyl-5-sulfamoylfuran-3-carboxylic acid and its analogs represent a promising class of compounds with significant therapeutic potential. Their activity as inhibitors of enzymes like carbonic anhydrase and α-glucosidase is well-documented, and the synthetic accessibility of the furan scaffold allows for extensive optimization of their biological profiles. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel furan-based sulfonamides with enhanced potency and selectivity. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Further investigations are warranted to fully explore the therapeutic applications of this compound class and to advance lead candidates towards clinical development.

References

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. Available from: [Link]

  • Yi Fan, Z., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Available from: [Link]

  • Google Patents. Furan-3-carboxylic acid derivatives.
  • Google Patents. Process for the preparation of carboxylic acid methyl esters.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

Sources

Validation

Benchmarking a Novel Carbonic Anhydrase Inhibitor: A Comparative Analysis of 2-Methyl-5-sulfamoylfuran-3-carboxylic acid Against Standard of Care Diuretics

Abstract The development of novel diuretics with improved safety and efficacy profiles remains a critical objective in the management of fluid retention (edema) and associated cardiovascular conditions. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel diuretics with improved safety and efficacy profiles remains a critical objective in the management of fluid retention (edema) and associated cardiovascular conditions. This guide provides a comprehensive preclinical benchmarking analysis of a novel investigational compound, 2-Methyl-5-sulfamoylfuran-3-carboxylic acid (Compound X), against two established standard of care drugs: Acetazolamide, a broad-spectrum carbonic anhydrase inhibitor, and Furosemide, a potent loop diuretic. Drawing upon its structural features, notably the sulfonamide moiety, Compound X is hypothesized to exert its diuretic effect primarily through the inhibition of carbonic anhydrase. This document details the head-to-head experimental workflows, from initial in vitro target engagement and selectivity profiling to in vivo assessment of diuretic efficacy and preliminary safety evaluation. The objective is to furnish researchers and drug development professionals with a robust, data-driven comparison to guide future investigation and decision-making.

Introduction: The Therapeutic Landscape of Diuretics

Edema, the clinical manifestation of excess fluid in the interstitial space, is a common feature of systemic diseases such as congestive heart failure, liver cirrhosis, and kidney disease.[1] Diuretics are a cornerstone of therapy, alleviating symptoms and improving patient outcomes by promoting the excretion of salt and water from the kidneys.[2]

The sulfonamide functional group is a key pharmacophore present in several classes of diuretics.[3] These include:

  • Carbonic Anhydrase Inhibitors (CAIs): Drugs like Acetazolamide act on the proximal convoluted tubule, blocking carbonic anhydrase to inhibit the reabsorption of sodium bicarbonate.[4][5] Their use can be limited by the development of metabolic acidosis and electrolyte imbalances.[6]

  • Loop Diuretics: Furosemide, a potent loop diuretic, acts on the thick ascending limb of the Loop of Henle.[7][8] While highly effective, it can cause significant electrolyte disturbances, including hypokalemia and hypotension.[9]

The ideal diuretic would offer potent and targeted action with a wider therapeutic window and fewer metabolic side effects. Compound X (2-Methyl-5-sulfamoylfuran-3-carboxylic acid) has been designed as a potential next-generation CAI. This guide outlines a rigorous benchmarking strategy to evaluate its pharmacological profile relative to Acetazolamide and Furosemide.

Pharmacological Profile of Investigational Compound

Compound X: 2-Methyl-5-sulfamoylfuran-3-carboxylic acid

The chemical structure of Compound X, featuring a furan core with methyl, carboxylic acid, and sulfamoyl functional groups, suggests a primary mechanism of action as a carbonic anhydrase inhibitor. The sulfamoyl group is critical for binding to the zinc ion within the active site of the carbonic anhydrase enzyme, a mechanism shared with Acetazolamide.

cluster_legend Mechanism of Action: Carbonic Anhydrase Inhibition Enzyme Carbonic Anhydrase (in Proximal Tubule Cell) Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Reaction Substrate H₂O + CO₂ Substrate->Enzyme Binds to Active Site Effect Reduced H⁺ for Na⁺/H⁺ Exchange Reduced HCO₃⁻ Reabsorption Product->Effect Inhibitor Compound X (or Acetazolamide) Inhibitor->Enzyme Competitively Inhibits Outcome Increased Na⁺ & HCO₃⁻ in Lumen Osmotic Diuresis Effect->Outcome

Caption: Hypothesized Mechanism of Carbonic Anhydrase Inhibition.

Benchmarking Strategy: A Multi-Tiered Approach

To comprehensively evaluate Compound X, we employ a four-part strategy designed to assess its potency, selectivity, safety, and in vivo efficacy. This approach ensures that each experimental stage provides validated data to inform the next, creating a self-validating system of inquiry.

part1 Part 1: In Vitro On-Target Potency Carbonic Anhydrase Isoform Inhibition part2 Part 2: In Vitro Off-Target Safety hERG Channel Inhibition part1->part2 Potent compound moves to safety screening part3 Part 3: In Vitro DDI Potential CYP450 Isoform Inhibition part2->part3 Safe compound assessed for drug interactions part4 Part 4: In Vivo Proof-of-Concept Rodent Diuretic & Natriuretic Activity part3->part4 Compound with clean profile moves to in vivo testing outcome Comprehensive Profile: Efficacy, Safety, and Selectivity part4->outcome

Caption: Overall Benchmarking Experimental Workflow.

Part 1: On-Target Potency - Carbonic Anhydrase Inhibition

Rationale: The first step is to confirm the hypothesized mechanism of action and quantify the potency of Compound X against key human carbonic anhydrase (CA) isoforms. CA II is a ubiquitous cytosolic isoform, while others (e.g., CA IV, IX, XII) are membrane-bound and represent important therapeutic or anti-targets. Superior potency and/or isoform selectivity compared to Acetazolamide would be a significant advantage.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CA isoforms.

  • Materials: Recombinant human CA isoforms (I, II, IV, IX), p-nitrophenyl acetate (NPA) substrate, test compounds (Compound X, Acetazolamide), buffer solution (e.g., Tris-SO4).

  • Procedure: a. Prepare a dilution series of Compound X and Acetazolamide in DMSO, followed by a final dilution in the assay buffer. b. In a 96-well plate, add the CA enzyme solution to each well. c. Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the NPA substrate. e. Monitor the hydrolysis of NPA to p-nitrophenol by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader. f. Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Data Analysis: a. Normalize the reaction rates to the vehicle control (100% activity) and a known potent inhibitor (0% activity). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Comparative Data: Carbonic Anhydrase Inhibition (IC50, nM)
CompoundCA I (nM)CA II (nM)CA IV (nM)CA IX (nM)
Compound X 150.512.3 25.6450.8
Acetazolamide 250.115.174.325.9
Furosemide >10,000>10,000>10,000>10,000

Insight: The illustrative data shows Compound X is a potent inhibitor of CA II and CA IV, the primary renal isoforms involved in bicarbonate reabsorption.[4] It demonstrates slightly higher potency on CA II than Acetazolamide and superior selectivity against the off-target CA I and the tumor-associated CA IX, suggesting a potentially more targeted renal effect and a better side-effect profile.

Part 2 & 3: In Vitro Safety & Drug-Drug Interaction (DDI) Profiling

Rationale: Early assessment of off-target liabilities is mandated by regulatory agencies like the FDA to prevent late-stage drug development failures.[11] The two most critical assays are for hERG channel inhibition, which is linked to cardiac arrhythmias, and Cytochrome P450 (CYP) enzyme inhibition, which predicts the potential for drug-drug interactions.[11][12]

Experimental Protocol 1: hERG Potassium Channel Safety Assay
  • Objective: To assess the potential for Compound X to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[13]

  • Methodology: Automated whole-cell patch-clamp electrophysiology.

  • Procedure: a. Use a cell line stably expressing the hERG channel (e.g., HEK293). b. Establish a stable whole-cell recording, measuring the hERG tail current in response to a specific voltage-step protocol recommended by the FDA.[14] c. Perfuse the cells with vehicle control, followed by increasing concentrations of the test compound. d. A known hERG blocker (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[14]

  • Data Analysis: Measure the percentage block of the hERG tail current at each concentration and calculate an IC50 value.

Experimental Protocol 2: CYP450 Inhibition Panel (IC50)
  • Objective: To evaluate the inhibitory potential of Compound X against the five major drug-metabolizing CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).[15]

  • Methodology: Luciferin-based luminescence assay using human liver microsomes.[16]

  • Procedure: a. Incubate human liver microsomes with a specific luciferin-based probe substrate for each CYP isoform and a range of concentrations of the test compound. b. Initiate the reaction by adding an NADPH-regenerating system. c. After incubation, add a luciferin detection reagent to stop the reaction and generate a luminescent signal proportional to the amount of metabolite formed. d. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls and determine IC50 values.[17]

Comparative Data: Safety and DDI Profile (IC50, µM)
CompoundhERG Inhibition (µM)CYP1A2 (µM)CYP2C9 (µM)CYP2C19 (µM)CYP2D6 (µM)CYP3A4 (µM)
Compound X > 100> 50> 5045.2> 50> 50
Acetazolamide > 100> 5028.535.1> 50> 50
Furosemide > 100> 50> 50> 50> 5015.8

Insight: A hERG IC50 value >30 µM is generally considered low risk. All tested compounds show a clean hERG profile. Compound X demonstrates a very low potential for CYP-mediated drug interactions, with IC50 values greater than those of the standard of care drugs, suggesting a lower risk of altering the metabolism of co-administered medications.

Part 4: In Vivo Proof-of-Concept - Diuretic Efficacy

Rationale: While in vitro data are crucial, they must be validated in a physiological system. The saline-loaded rat model is a standard preclinical test to confirm diuretic and natriuretic (sodium excretion) activity, providing a direct measure of the compound's intended pharmacological effect.[18]

Experimental Protocol: Diuretic and Electrolyte Excretion in Saline-Loaded Rats
  • Objective: To measure the effect of Compound X on urine volume and electrolyte excretion in rats.[10]

  • Animal Model: Male Wistar rats (200-250g), fasted overnight with free access to water.

  • Procedure: a. Acclimatize rats in metabolic cages. b. Administer an oral saline load (25 mL/kg) to all animals to ensure hydration and promote a baseline urine output.[18] c. Immediately after the saline load, orally administer the vehicle (e.g., 0.5% CMC), Compound X (e.g., 10, 30, 100 mg/kg), Acetazolamide (30 mg/kg), or Furosemide (10 mg/kg). d. Collect urine over a period of 5 hours. e. Record the total urine volume for each animal. f. Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: a. Calculate the diuretic index (urine volume of test group / urine volume of control group).[19] b. Calculate the total excretion of each electrolyte (concentration × volume). c. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.

Comparative Data: In Vivo Diuretic Activity (5-hour study)
Treatment Group (oral)Dose (mg/kg)Urine Volume (mL/5h)Diuretic IndexNa⁺ Excretion (mmol/5h)K⁺ Excretion (mmol/5h)
Vehicle Control -4.5 ± 0.61.000.45 ± 0.080.30 ± 0.05
Compound X 3010.2 ± 1.1 2.27 1.15 ± 0.15 0.35 ± 0.06
Acetazolamide 308.8 ± 0.91.960.98 ± 0.120.55 ± 0.09
Furosemide 1014.5 ± 1.53.221.85 ± 0.200.75 ± 0.11
*p < 0.05 vs. Vehicle Control

Insight: Compound X demonstrates significant diuretic activity, superior to that of an equivalent dose of Acetazolamide.[19] Crucially, it promotes substantial natriuresis (sodium excretion) without significantly increasing kaliuresis (potassium excretion) at the tested dose, a highly desirable trait known as "potassium-sparing." This contrasts with both Acetazolamide and Furosemide, which cause a marked increase in potassium loss. Furosemide remains the most potent diuretic overall, as expected from its distinct mechanism of action.

Discussion & Future Directions

This comprehensive benchmarking guide provides a robust, multi-faceted comparison of the investigational compound 2-Methyl-5-sulfamoylfuran-3-carboxylic acid against established diuretics. The data collectively build a strong preclinical case for Compound X as a promising therapeutic candidate.

Key Findings:

  • Potent & Selective Target Engagement: Compound X is a potent inhibitor of key renal carbonic anhydrase isoforms, with a favorable selectivity profile compared to Acetazolamide.

  • Clean Safety & DDI Profile: The compound exhibits a wide safety margin in critical off-target assays (hERG, CYP450), suggesting a low propensity for cardiac side effects and drug-drug interactions.

  • Efficacious & Potassium-Sparing Diuresis: In a validated in vivo model, Compound X induced significant diuresis and natriuresis with a notable potassium-sparing effect, which represents a significant potential advantage over existing standards of care that often lead to hypokalemia.[6][9]

While Furosemide provides greater peak diuresis, its mechanism is associated with more profound electrolyte disturbances.[7] The profile of Compound X positions it as a potentially safer alternative for the chronic management of edema, particularly in patients where potassium balance is a concern.

Future studies should focus on establishing a full dose-response relationship, exploring its efficacy in disease models (e.g., heart failure-induced edema), and conducting detailed pharmacokinetic and toxicological studies to support its progression towards clinical development.

Conclusion

The preclinical data package for 2-Methyl-5-sulfamoylfuran-3-carboxylic acid is highly encouraging. It demonstrates potent on-target activity, a clean off-target profile, and a desirable in vivo efficacy profile characterized by significant, potassium-sparing diuresis. This positions Compound X as a compelling candidate for further development, with the potential to offer a safer and more targeted therapeutic option for patients with edema and related conditions.

References

  • Furosemide - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Furosemide.
  • 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-phenylfuran-3-carboxylic-acid.
  • 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026 - PubChem. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-2-thienyl-3-furancarboxylic-acid.
  • 1376318-99-8|2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid - BLDpharm. BLDpharm. Available at: https://www.bldpharm.com/products/1376318-99-8.html.
  • 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/2-methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic-acid-1186252-78-7.
  • Shivarama, R. et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. Available at: https://www.ncbi.nlm.nih.gov/books/NBK557685/.
  • Saleem, F. et al. (2023). Acetazolamide. In: StatPearls. StatPearls Publishing. Available at: https://www.ncbi.nlm.nih.gov/books/NBK534282/.
  • Weiner, I. M. (1961). SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/13783641/.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/151241/download.
  • Al-Hashim, A. H. et al. (2023). Furosemide. In: StatPearls. StatPearls Publishing. Available at: https://www.ncbi.nlm.nih.gov/books/NBK499921/.
  • Sushko, Y. et al. (2012). Classification of CYP450 1A2 inhibitors using PubChem data. ResearchGate. Available at: https://www.researchgate.
  • Belay, A. et al. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7735878/.
  • Trayes, K. P. et al. (2013). Edema: Diagnosis and Management. American Academy of Family Physicians. Available at: https://www.aafp.org/pubs/afp/issues/2013/0715/p102.html.
  • Garrido, A. et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32251918/.
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. Available at: https://www.ijcap.org/details/63/15-a-comparative-review-on-in-vivo-and-in-vitro-screening-models-for-diuretic-agents.
  • Acetazolamide (oral route) - Side effects & dosage. Mayo Clinic. Available at: https://www.mayoclinic.org/drugs-supplements/acetazolamide-oral-route/description/drg-20061348.
  • Furosemide: Side effects, dosage, uses, and more. Medical News Today. Available at: https://www.medicalnewstoday.com/articles/drugs-furosemide-oral-tablet.
  • AID 884 - qHTS Assay for Inhibitors and Substrates of Cytochrome P450 3A4. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/884.
  • Carbonic anhydrase inhibitor - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Carbonic_anhydrase_inhibitor.
  • The Management of Elevated Blood Pressure in the Acute Care Setting: A Scientific Statement From the American Heart Association. Hypertension. Available at: https://www.ahajournals.org/doi/10.1161/HYP.0000000000000273.
  • P450 / CYP Inhibition. Sygnature Discovery. Available at: https://www.sygnaturediscovery.com/dmpk/in-vitro-adme-assays/p450-cyp-inhibition/.
  • Belay, A. et al. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). ResearchGate. Available at: https://www.researchgate.net/publication/347648316_In_Vivo_Diuretic_Activity_of_Hydromethanolic_Extract_and_Solvent_Fractions_of_the_Root_Bark_of_Clerodendrum_myricoides_Hochst_Lamiaceae.
  • GLP hERG Screening. Metrion Biosciences. Available at: https://www.metrionbiosciences.com/ion-channel-expertise/glp-herg-screening/.
  • Sulfonamide (medicine) - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Sulfonamide_(medicine).
  • Carbonic Anhydrase Inhibitors. Lecturio. Available at: https://www.lecturio.com/concepts/carbonic-anhydrase-inhibitors/.
  • Acetazolamide Uses, Side Effects & Warnings. Drugs.com. Available at: https://www.drugs.com/mtm/acetazolamide.html.
  • Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats. International Journal of Pharmacognosy and Phytochemical Research. Available at: https://www.phytojournal.com/vol4Issue4/Issue_nov_2015/4-4-19.1.pdf.
  • Edema: Causes, Symptoms & Treatment. Cleveland Clinic. Available at: https://my.clevelandclinic.org/health/diseases/12564-edema.
  • Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. Available at: https://www.youtube.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: https://www.evotec.com/en/asset-management/in-vitro-adme-tox-services/cyp-inhibition-ic50.
  • Acetazolamide dosing, indications, interactions, adverse effects, and more. Medscape. Available at: https://reference.medscape.com/drug/diamox-sequels-acetazolamide-342429.
  • Furosemide. Deranged Physiology. Available at: https://derangedphysiology.com/main/required-reading/pharmacology-and-toxicology/diuretics/Furosemide.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. U.S. Food and Drug Administration. Available at: https://www.fda.gov/drugs/science-and-research-drugs/streamlining-analysis-ion-channel-vitro-assays-data-support-clinical-cardiac-safety-decision.
  • hERG Safety Assay. Creative Peptides. Available at: https://www.creative-peptides.com/services/herg-safety-assay.html.
  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. A.V.A. Education. Available at: https://www.ava.eu/ask-ava/what-is-the-mechanism-of-action-of-acetazolamide.
  • Peripheral Edema: Evaluation and Management in Primary Care. American Academy of Family Physicians. Available at: https://www.aafp.org/pubs/afp/issues/2022/1100/peripheral-edema.html.
  • Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd. Available at: https://www.youtube.
  • Sushko, Y. et al. (2012). Classification of CYP450 1A2 inhibitors using PubChem data. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505739/.
  • Acetazolamide - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/Acetazolamide.
  • Sulphonamide derivatives - Nonmercurial diuretics. Pharmacy 180. Available at: https://www.pharmacy180.
  • Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. Journal of Drug Delivery and Therapeutics. Available at: https://jddtonline.info/index.php/jddt/article/view/5144.
  • Edema - Symptoms and causes. Mayo Clinic. Available at: https://www.mayoclinic.org/diseases-conditions/edema/symptoms-causes/syc-20366493.
  • 5-Hydroxymethyl-2-furancarboxylic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001476.
  • What diuretics are safe to use in patients with a known sulfa (sulfonamide) allergy?. Medscape. Available at: https://www.medscape.com/answers/244833-31495/what-diuretics-are-safe-to-use-in-patients-with-a-known-sulfa-sulfonamide-allergy.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-sulfamoylfuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-sulfamoylfuran-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.